molecular formula C12H22CaO4 B1243597 Calcium hexanoate CAS No. 38708-95-1

Calcium hexanoate

Cat. No.: B1243597
CAS No.: 38708-95-1
M. Wt: 270.38 g/mol
InChI Key: BSJIICUVGMPYSD-UHFFFAOYSA-L
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Description

Calcium hexanoate, systematically named calcium 2-ethylhexanoate (IUPAC name: calcium 2-ethylhexanoate), is a calcium salt of 2-ethylhexanoic acid. Its chemical formula is (C₈H₁₅O₂)₂Ca, with a molecular weight of 342.52 g/mol (anhydrous) . The compound is commonly referred to as "calcium octoate" in industrial contexts and is identified by CAS No. 136-51-6 . Structurally, it consists of a calcium ion coordinated by two 2-ethylhexanoate anions, which feature branched alkyl chains enhancing solubility in organic solvents .

This compound is utilized as a catalyst in polyurethane and polymer synthesis, a stabilizer in PVC production, and a drying agent in paints and coatings .

Properties

CAS No.

38708-95-1

Molecular Formula

C12H22CaO4

Molecular Weight

270.38 g/mol

IUPAC Name

calcium;hexanoate

InChI

InChI=1S/2C6H12O2.Ca/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2

InChI Key

BSJIICUVGMPYSD-UHFFFAOYSA-L

SMILES

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Ca+2]

Canonical SMILES

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Ca+2]

Other CAS No.

38708-95-1

Related CAS

142-62-1 (Parent)

Synonyms

Bi(OHex)3
bismuth(III)hexanoate
calcium hexanoate
calcium N-hexanoate
caproate
caproic acid
caproic acid sodium salt
capronic Acid
hexanoate
hexanoic acid
hexanoic acid, barium salt
hexanoic acid, calcium salt
hexanoic acid, copper (2+) salt
hexanoic acid, manganese (2+) salt
hexanoic acid, nickel (2+) salt
hexanoic acid, potassium salt
hexanoic acid, rhodium (2+) salt
hexanoic acid, sodium salt
hexanoic acid, sodium salt (1:1)
hexanoic acid, sodium salt, 1-(11)C-labeled
n-caproic acid
sodium caproate
sodium capronate
sodium hexanoate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Calcium Compounds

The following table and analysis compare calcium hexanoate with structurally or functionally analogous calcium salts:

Compound Chemical Formula CAS No. Molecular Weight (g/mol) Key Applications Solubility Safety/Toxicity
This compound (C₈H₁₅O₂)₂Ca 136-51-6 342.52 Polymer catalysts, PVC stabilizers, coatings Soluble in organic solvents Low toxicity; no significant risks per CMP
Calcium Carbonate CaCO₃ 471-34-1 100.09 Dietary supplements, antacids, construction materials Insoluble in water Generally safe; excess causes hypercalcemia
Calcium Gluconate C₁₂H₂₂CaO₁₄ 18016-24-5 430.37 Treatment of hypocalcemia, cardiac resuscitation Highly water-soluble Safe at therapeutic doses; rapid IV use risks arrhythmias
Calcium Chloride (Hexahydrate) CaCl₂·6H₂O 7774-34-7 219.08 De-icing, desiccant, food preservative Hygroscopic; water-soluble Causes skin irritation; hypercalcemia on overdose
Calcium Acetate (CH₃COO)₂Ca 62-54-4 158.17 Phosphate binder in renal disease, food additive Water-soluble Gastrointestinal side effects
Calcium Oxalate CaC₂O₄ 563-72-4 128.10 Biological mineral (e.g., kidney stones), laboratory reagent Insoluble in water Toxic if ingested; nephrotoxic
Calcium Ferrocyanide Ca₂[Fe(CN)₆] 13821-08-4 508.18 Anti-caking agent in salts, pigments Slightly water-soluble Low toxicity; releases cyanide only under extreme conditions

Structural and Functional Insights

  • Solubility Trends: this compound’s branched alkyl chain grants superior solubility in nonpolar media compared to inorganic salts like calcium carbonate or oxalate . In contrast, calcium gluconate and chloride exhibit high water solubility due to polar functional groups (–OH, Cl⁻) .
  • Pharmacological Utility: Calcium gluconate and glucoheptonate (see ) are preferred in intravenous therapies due to rapid bioavailability, whereas this compound’s organic solubility limits its medical use .
  • Industrial Applications: this compound outperforms calcium stearate in PVC stabilization due to lower migration rates . Calcium chloride’s hygroscopicity makes it ideal for moisture control, a property absent in hexanoate .
  • Toxicity Profiles: While calcium carbonate and gluconate are safe at recommended doses, calcium chloride and oxalate pose risks of hypercalcemia and nephrotoxicity, respectively . This compound’s low toxicity under normal use conditions is notable .

Research Findings

  • A 2018 study comparing calcium supplements highlighted calcium carbonate’s poor bioavailability (≈27%) versus organic salts like gluconate (≈36%) . This compound’s bioavailability remains unstudied but may align with lipid-soluble compounds.
  • The Canadian CMP assessment (2017) classified this compound as low risk, whereas its ester analog, 2-ethylhexyl-2-ethylhexanoate (CAS 7425-14-1), was flagged for environmental persistence .
  • Calcium oxalate’s role in kidney stone formation is well-documented, with crystal growth inhibited by citrate salts—a contrast to hexanoate’s industrial niche .

Q & A

Q. What are the established methods for synthesizing calcium hexanoate, and how can purity be optimized?

this compound is typically synthesized via neutralization reactions between hexanoic acid and calcium hydroxide or carbonate. To optimize purity, stoichiometric ratios (e.g., 2:1 molar ratio of hexanoic acid to calcium base) should be maintained under controlled pH (7–9) and temperature (60–80°C) . Post-synthesis, recrystallization in anhydrous ethanol or acetone can remove residual salts. Purity validation requires techniques like elemental analysis (C/H/Ca quantification) and titration .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and bonding?

  • X-ray crystallography : Resolves coordination geometry and bond angles (e.g., Ca–O bond lengths ~2.4–2.6 Å, as seen in analogous calcium carboxylates) .
  • FTIR spectroscopy : Identifies carboxylate stretching vibrations (antisymmetric ν~1540–1650 cm⁻¹, symmetric ν~1400–1450 cm⁻¹) .
  • NMR spectroscopy : ¹³C NMR detects chemical shifts for carbonyl carbons (~180 ppm) and alkyl chains .

Q. How does this compound’s stability vary under different environmental conditions?

Thermal stability can be assessed via thermogravimetric analysis (TGA), showing decomposition stages (e.g., water loss <150°C, carboxylate decomposition >250°C) . Hydrolytic stability is pH-dependent; acidic conditions (pH <5) protonate carboxylate ligands, while alkaline conditions (pH >10) may precipitate calcium hydroxide .

Advanced Research Questions

Q. How can experimental design improve the yield of this compound in non-aqueous systems?

Use response surface methodology (RSM) to optimize variables like solvent polarity (e.g., ethanol/water mixtures), reaction time, and agitation rates. For example, a central composite design (CCD) can model interactions between temperature and molar ratios, with ANOVA validating significance (p <0.05) . Controlled atmosphere reactors (N₂ or Ar) prevent carbonate contamination from CO₂ .

Q. How should researchers address contradictions in reported thermodynamic data for this compound?

Discrepancies in enthalpy of formation (±5–10 kJ/mol) may arise from impurities or measurement techniques. Resolve by:

  • Cross-validating calorimetry (e.g., DSC) with computational methods (DFT calculations for lattice energy) .
  • Reporting detailed experimental conditions (e.g., heating rate, sample mass) per Nature Research’s statistical guidelines .

Q. What novel applications of this compound are being explored in sustainable chemistry?

  • CO₂ conversion : Synthetic co-cultures (e.g., Acetobacterium woodii and Clostridium drakei) can produce hexanoate from CO₂ and H₂, with this compound as a intermediate .
  • Drug delivery : Calcium carboxylates’ biocompatibility supports their use in encapsulation systems. Stability studies in simulated physiological fluids (e.g., PBS at 37°C) are critical .

Methodological Considerations

  • Data reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in repositories like CCDC or ICSD .
  • Statistical reporting : Specify sample size (n ≥3), error margins (95% confidence intervals), and effect sizes in comparative studies .

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